1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea
Description
1-[(E)-(2-Chlorophenyl)methylideneamino]-3-ethylthiourea is a thiourea derivative characterized by an (E)-configured imine group at position 1, substituted with a 2-chlorophenyl moiety, and an ethyl group at position 3. Thioureas are known for their versatility in coordination chemistry, biological activity, and structural diversity due to substituent variability . The (E)-configuration of the imine group in this compound ensures spatial arrangement critical for intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence physicochemical properties and reactivity .
Properties
Molecular Formula |
C10H12ClN3S |
|---|---|
Molecular Weight |
241.74 g/mol |
IUPAC Name |
1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C10H12ClN3S/c1-2-12-10(15)14-13-7-8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H2,12,14,15)/b13-7+ |
InChI Key |
WNJWIIPKTWANJT-NTUHNPAUSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=CC=C1Cl |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea typically involves the reaction of 2-chlorobenzaldehyde with ethylthiourea under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid is often used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure maximum yield and purity. The product is then purified using techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Used in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The 2-chlorophenyl group in the target compound differs from 3-chlorophenyl derivatives (e.g., ), which may alter electronic effects and steric hindrance.
- Functional Groups : Acylated thioureas (e.g., 2-chlorobenzoyl in ) exhibit stronger electron-withdrawing effects compared to imine-substituted derivatives.
- Configuration : The (E)-configuration in the target compound contrasts with (Z)-isomers (e.g., ), impacting hydrogen-bonding networks and crystal packing.
Analysis of Physicochemical Properties
- Melting Points: Compounds with aromatic substituents (e.g., 2-chlorophenyl) often exhibit higher melting points due to π-π interactions. For instance, 1-[(Z)-4-Chlorophenylpropenylideneamino]-3-ethylthiourea crystallizes in a monoclinic system (P21/c) with N–H···S and π-π interactions, suggesting high thermal stability .
- Solubility: Bulky substituents (e.g., bicyclic amino groups in ) reduce solubility in polar solvents, while methoxy groups (e.g., in ) enhance solubility in organic solvents.
- Stability : The (E)-configuration of the imine group in the target compound is stabilized by resonance, as confirmed by single-crystal X-ray analysis in analogous structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
